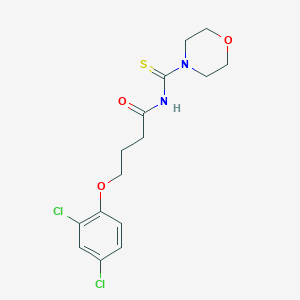![molecular formula C24H20N4O3S3 B320753 1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea](/img/structure/B320753.png)
1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea is a complex organic compound that features a combination of aromatic rings, thiazole, and sulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of Diphenylacetyl Intermediate: This step involves the acylation of diphenylamine with an appropriate acyl chloride under basic conditions.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.
Sulfonamide Formation: The final step involves the coupling of the thiazole intermediate with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the cleavage of the sulfonamide bond.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperature conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
作用机制
The mechanism of action of 1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with metabolic pathways, such as those involved in DNA replication or protein synthesis, leading to cell death or growth inhibition.
相似化合物的比较
Similar Compounds
1-(2,2-diphenylacetyl)-3-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}thiourea: can be compared with other sulfonamide derivatives and thiazole-containing compounds, such as:
Uniqueness
Structural Complexity: The compound’s unique combination of diphenylacetyl, thiazole, and sulfonamide groups makes it structurally more complex than simpler sulfonamides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C24H20N4O3S3 |
|---|---|
分子量 |
508.6 g/mol |
IUPAC 名称 |
2,2-diphenyl-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C24H20N4O3S3/c29-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)27-23(32)26-19-11-13-20(14-12-19)34(30,31)28-24-25-15-16-33-24/h1-16,21H,(H,25,28)(H2,26,27,29,32) |
InChI 键 |
AZBZNEZNCBXVDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(cyclohexylcarbonyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B320670.png)
![N-[(4-bromophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320671.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320673.png)
![N-[(4-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320676.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320677.png)
![N-[(2-chlorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320678.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B320681.png)
![4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B320682.png)
![Ethyl 2-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320691.png)
![5-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320693.png)
![5-bromo-N-[(4-iodophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320696.png)
![5-bromo-N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320698.png)

![4-(2,4-dichlorophenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B320700.png)
